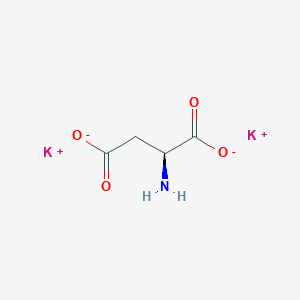

Potassium L-aspartate

概要

説明

アスパラギン酸カリウムは、カリウムとアスパラギン酸の組み合わせによって形成される化合物です。 これは、体液のバランス維持、神経信号伝達、筋肉の収縮など、さまざまな生理学的プロセスにおいて重要な役割を果たす必須ミネラルであるカリウムを供給するための栄養補助食品として一般的に使用されています 。 一方、アスパラギン酸は、タンパク質合成と尿素サイクルに関与する非必須アミノ酸です .

準備方法

合成経路と反応条件

アスパラギン酸カリウムは、アスパラギン酸と水酸化カリウムを反応させることによって合成することができます。この反応は通常、アスパラギン酸を水に溶解し、その後、この溶液に水酸化カリウムを加えることから始まります。 次に、混合物を加熱して反応を促進し、アスパラギン酸カリウムを生成します .

工業生産方法

アスパラギン酸カリウムの工業生産では、しばしば、化合物の結晶化が行われ、溶解性と安定性が向上します。このプロセスには、アスパラギン酸の再結晶化とそれに続く水酸化カリウムの添加が含まれます。 得られた溶液をろ過し、ろ液を乾燥および結晶化させて、純粋なアスパラギン酸カリウムを得ます .

化学反応の分析

Oxidation:

Potassium L-aspartate undergoes oxidation to form oxaloacetate, a key intermediate in the citric acid cycle.

Reaction Equation :

Conditions :

Research Findings :

-

Cu²⁺-catalyzed oxidation in alkaline medium alters oscillatory chemical systems, enabling detection of L-aspartate via period changes .

-

Pyridoxamine-mediated transamination converts oxaloacetate to aspartate in prebiotic simulations .

Reduction:

Reduction pathways yield aspartate derivatives (e.g., β-alanine):

Reaction Equation :

Key Data :

| Product | Yield | Conditions | Source |

|---|---|---|---|

| β-Alanine | <1% | Pyridoxal, 70°C |

Acid Hydrolysis:

This compound decomposes to L-aspartic acid under strong acidic conditions:

Reaction Equation :

Applications :

Alkaline Hydrolysis:

Industrial production involves hydrolysis of polysuccinimide (a thermal cyclization product of L-aspartic acid) with KOH:

Reaction Equation :

Conditions :

Substitution and Esterification

This compound reacts with alcohols or amines to form esters or amides:

General Reaction :

Conditions :

-

Acidic or basic catalysis

-

Reagents: Methanol, ethanol, or primary amines.

Key Products :

-

Aspartate esters (food additives)

-

Aspartate amides (pharmaceutical intermediates)

Catalytic and Enzymatic Interactions

-

Cu²⁺-Catalyzed Reactions :

-

Enzymatic Pathways :

Stability and Thermal Degradation

Thermal Decomposition :

Stability in Solution :

科学的研究の応用

1.1. Treatment of Hypokalemia and Hyperammonemia

Potassium L-aspartate is primarily used as a potassium supplement to treat conditions such as hypokalemia (low potassium levels) and hyperammonemia (high ammonia levels in the blood). It helps restore potassium balance in patients, particularly those with renal issues or those undergoing certain treatments that may lead to potassium depletion .

1.2. Neuroprotective Effects

Recent studies have shown that potassium aspartate has neuroprotective properties, especially in cases of traumatic brain injury (TBI). In a controlled study on rats, treatment with potassium aspartate significantly improved neurological function and reduced cortical lesion volume following TBI. The compound was found to enhance ATP levels and Na+/K+-ATPase activity while decreasing brain edema, suggesting its potential for therapeutic use in neuroprotection .

2.1. Athletic Performance and Muscle Recovery

This compound is gaining popularity as a dietary supplement among athletes for its purported benefits in enhancing athletic performance and aiding muscle recovery . It is believed to help maintain electrolyte balance during intense physical activity, thus preventing muscle cramps and fatigue .

3.1. Food Industry

In the food sector, potassium polyaspartate (related to this compound) is used as a stabilizer to prevent tartrate crystal precipitation in wines. Its application has been approved by regulatory bodies due to its effectiveness in maintaining wine quality without negatively impacting sensory properties . This compound is biodegradable and offers a cost-effective alternative to traditional stabilizers.

Summary of Findings

Case Studies

- A study published in the Journal of Neurotrauma demonstrated that acute administration of potassium aspartate after TBI significantly improved outcomes related to neurological deficits and reduced brain damage .

- Research on the use of potassium polyaspartate in wines showed that it effectively prevents tartrate precipitation while being environmentally friendly, thus supporting its use in the food industry .

作用機序

アスパラギン酸カリウムは、主にナトリウム・カリウムポンプを通じて効果を発揮します。ナトリウム・カリウムポンプは、細胞膜を介したナトリウムイオンとカリウムイオンのバランスを維持する重要な細胞機構です。 このポンプは、神経インパルス伝達や筋肉の収縮など、さまざまな生理学的プロセスに不可欠です 。 アスパラギン酸カリウムの成分であるアスパラギン酸は、神経伝達物質の合成と尿素サイクルに関与しており、全体的な生理学的効果に貢献しています .

類似化合物との比較

アスパラギン酸カリウムは、次のような他のカリウムサプリメントと比較することができます。

塩化カリウム: 低カリウム血症の治療に一般的に使用されますが、アスパラギン酸によって提供される追加の利点はありません.

クエン酸カリウム: 腎結石の予防とアシドーシスの治療に使用されますが、アスパラギン酸カリウムと同じ代謝上の利点はありません.

アスパラギン酸マグネシウム: マグネシウムとアスパラギン酸の両方を供給し、筋肉機能とエネルギー産生に利点があります.

アスパラギン酸カリウムは、カリウムとアスパラギン酸の利点を兼ね備えている点でユニークであり、さまざまな分野で応用できる多用途な化合物です。

生物活性

Potassium L-aspartate (K-Asp) is a compound formed from potassium and the amino acid L-aspartate. It has garnered attention for its potential biological activities, particularly in clinical settings and neurological studies. This article explores the biological activity of K-Asp, focusing on its therapeutic effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily used as an electrolyte supplement and is known for its role in various physiological processes. It is involved in neurotransmission, cell proliferation, and energy metabolism. The compound acts as a source of potassium ions, which are crucial for maintaining cellular homeostasis and function.

- Cell Proliferation : K-Asp has been identified as a limiting metabolite for cell growth due to its role in maintaining intracellular redox balance and protein synthesis. It is involved in the synthesis of nucleotides and asparagine, which are essential for cell division and growth .

- Neuroprotection : K-Asp has shown neuroprotective effects in studies involving traumatic brain injury (TBI). It enhances ATP levels, increases Na/K-ATPase activity, and reduces brain edema, contributing to improved neurological outcomes .

- Electrolyte Balance : As an electrolyte supplement, K-Asp helps regulate potassium levels in the body. Clinical studies have demonstrated its effectiveness in treating hypokalemia (low potassium levels) without significant side effects when compared to traditional potassium chloride injections .

Clinical Studies

- Treatment of Hypokalemia : A clinical study evaluated the efficacy of K-Asp injection in patients with hypokalemia. The test group receiving K-Asp showed an average increase in serum potassium levels from 3.18 mmol/L to 3.73 mmol/L after treatment, with an effectiveness rate comparable to that of potassium chloride injections (86.67% vs. 91.11%) but without significant differences in recovery rates .

- Neuroprotective Effects : In a controlled study on rats with TBI induced by cortical impact, K-Asp treatment significantly improved neurological function and reduced cortical lesion volume at various doses (62.5 mg/kg and 125 mg/kg). The treatment also enhanced ATP levels and reduced lactic acid accumulation, indicating improved cellular energy metabolism .

Animal Studies

- Histopathological Effects : Research involving rats treated with K-Asp revealed dose-dependent effects on hypothalamic lesions, indicating potential neurotoxic effects at high doses but beneficial outcomes at therapeutic doses .

- Exercise Performance : Some studies suggested that K-Asp might enhance physical performance by improving muscle endurance during exercise; however, these findings require further validation as they were not consistently replicated across different studies .

Table 1: Efficacy of this compound vs. Potassium Chloride in Hypokalemia Treatment

| Treatment Group | Effective Rate (%) | Pre-treatment K (mmol/L) | Post-treatment K (mmol/L) | Significance (p-value) |

|---|---|---|---|---|

| K-Asp | 86.67 | 3.18 | 3.73 | 0.3998 |

| Potassium Chloride | 91.11 | 3.20 | 3.80 | - |

Table 2: Neuroprotective Effects of this compound on TBI

| Treatment Group | ATP Levels (μmol/g prot) | Lactic Acid Levels (mmol/g prot) | Na/K-ATPase Activity (U/mg prot) |

|---|---|---|---|

| Sham | 33.25 ± 1.92 | 0.47 ± 0.01 | 9.76 ± 0.59 |

| Vehicle | 15.01 ± 2.30 | 0.57 ± 0.01 | 6.24 ± 0.33 |

| K-Asp (62.5 mg/kg) | 25.87 ± 2.59 | 0.46 ± 0.02 | 8.25 ± 0.37 |

特性

CAS番号 |

14007-45-5 |

|---|---|

分子式 |

C4H7NO4.K C4H7KNO4 |

分子量 |

172.20 g/mol |

IUPAC名 |

dipotassium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChIキー |

YTDJTZGUTCBZCT-DKWTVANSSA-N |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] |

異性体SMILES |

C([C@@H](C(=O)O)N)C(=O)O.[K] |

正規SMILES |

C(C(C(=O)O)N)C(=O)O.[K] |

Key on ui other cas no. |

14007-45-5 1115-63-5 64723-18-8 2001-89-0 |

関連するCAS |

2001-89-0 1115-63-5 |

同義語 |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。